molecular formula C12H23NO B1229347 1-Octylpyrrolidin-2-one CAS No. 2687-94-7

1-Octylpyrrolidin-2-one

Cat. No. B1229347
Key on ui cas rn: 2687-94-7
M. Wt: 197.32 g/mol
InChI Key: WPPOGHDFAVQKLN-UHFFFAOYSA-N
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Patent
US05508396

Procedure details

230 g of a 31.98 wt. % strength potassium methoxide-methanol solution (1.05 mol) is added dropwise at about 155° C., while distilling methanol to a solution of 85.2 g of 2-pyrrolidone (butyrolactam, 1.0 mol) in 500 ml of diethylene glycol dimethyl ether. For complete removal of all the methanol, the clear solution is evacuated for a short period until reaching 500 mbar. 156 g of n-octyl chloride (1.05 mol) is then metered in likewise at 155° C. over a period of 20 minutes, and the reaction is brought to completion over a period of another 6 hours.
Name
potassium methoxide methanol
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
156 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[K+].CO.CO.[NH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13].[CH2:14](Cl)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>COCCOCCOC>[CH2:14]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1.2|

Inputs

Step One
Name
potassium methoxide methanol
Quantity
1.05 mol
Type
reactant
Smiles
C[O-].[K+].CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
85.2 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
Quantity
156 g
Type
reactant
Smiles
C(CCCCCCC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For complete removal of all the methanol
CUSTOM
Type
CUSTOM
Details
the clear solution is evacuated for a short period
CUSTOM
Type
CUSTOM
Details
likewise at 155° C.
CUSTOM
Type
CUSTOM
Details
of 20 minutes
Duration
20 min

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(CCCCCCC)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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